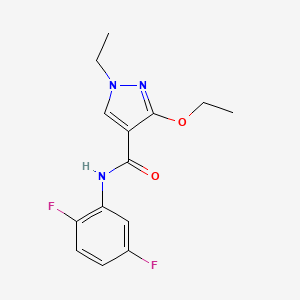
N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, commonly known as DFE-1, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFE-1 is a small molecule that has been shown to have promising anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of DFE-1 is not fully understood. However, it has been suggested that DFE-1 exerts its anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation and cell survival. DFE-1 has been shown to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DFE-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that DFE-1 inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that DFE-1 reduces tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFE-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized, making it readily available for research purposes. DFE-1 has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, DFE-1 has some limitations. It is not water-soluble, which can limit its use in some experiments. Additionally, the mechanism of action of DFE-1 is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
For research on DFE-1 include investigating its efficacy in clinical trials, exploring its mechanism of action in more detail, and optimizing its pharmacokinetic properties. Additionally, DFE-1 could be used as a lead compound for the development of new anticancer and anti-inflammatory drugs.
Métodos De Síntesis
DFE-1 can be synthesized using a multistep synthetic route. The synthesis of DFE-1 involves the reaction of 2,5-difluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2,5-difluorophenylamino)acetate. The intermediate is then converted to DFE-1 by reacting it with hydrazine hydrate and acetic acid. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DFE-1 has been extensively studied for its potential therapeutic applications in cancer and inflammation. In vitro studies have shown that DFE-1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DFE-1 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-12-7-9(15)5-6-11(12)16/h5-8H,3-4H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHVSKGQJATRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2773319.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773320.png)
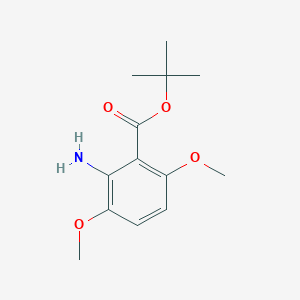

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2773324.png)

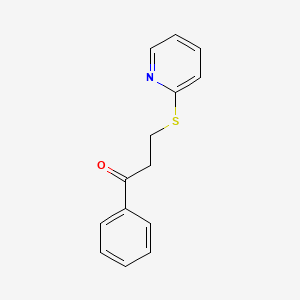
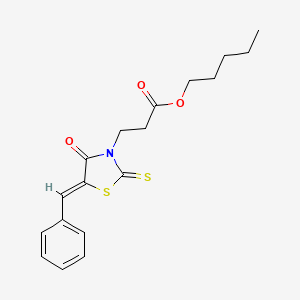
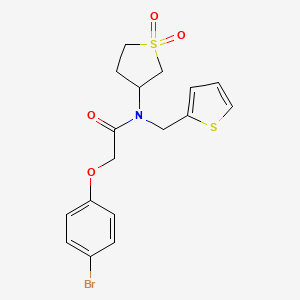
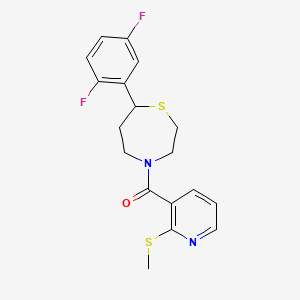
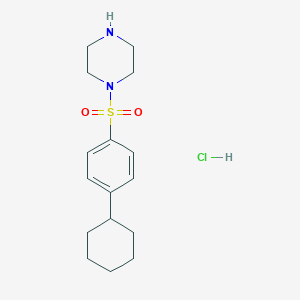
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)
![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)